molecular formula C23H20N2O4 B3630002 methyl 2-({4-[(phenylacetyl)amino]benzoyl}amino)benzoate

methyl 2-({4-[(phenylacetyl)amino]benzoyl}amino)benzoate

Cat. No.: B3630002
M. Wt: 388.4 g/mol
InChI Key: QZVFEGAVRQLPDR-UHFFFAOYSA-N
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Description

Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

Esters, such as methyl benzoate, can be formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .


Molecular Structure Analysis

The structure of methyl benzoate is C6H5−C(=O)−O−CH3 .


Chemical Reactions Analysis

Esters can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .


Physical and Chemical Properties Analysis

Methyl benzoate has a molar mass of 136.150 g/mol and a density of 1.0837 g/cm3 . It has a melting point of -12.5 °C and a boiling point of 199.6 °C .

Mechanism of Action

The mechanism of action of esters is largely dependent on their structure and the specific reactions they undergo. For example, in the aminolysis reaction, the ester reacts with an amine to form an amide .

Safety and Hazards

Methyl benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-[[4-[(2-phenylacetyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-29-23(28)19-9-5-6-10-20(19)25-22(27)17-11-13-18(14-12-17)24-21(26)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVFEGAVRQLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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